(-)-Sesamin
CAS No.: 13079-95-3
Cat. No.: VC0006580
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13079-95-3 |
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Molecular Formula | C20H18O6 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 5-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole |
Standard InChI | InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m1/s1 |
Standard InChI Key | PEYUIKBAABKQKQ-NSMLZSOPSA-N |
Isomeric SMILES | C1[C@@H]2[C@@H](CO[C@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 |
SMILES | C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES | C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 |
Chemical Identity and Structural Characteristics
(-)-Sesamin (CAS No. 607-80-7) is a fat-soluble lignan with the molecular formula and a molecular weight of 354.35 g/mol . Its crystalline form exhibits a melting point range of 121.0–125.0°C and a predicted density of 1.385±0.06 g/cm³ . The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 25 mg/mL and remains stable for up to three months when stored at -20°C .
Table 1: Key Physicochemical Properties of (-)-Sesamin
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 354.35 g/mol |
Melting Point | 121.0–125.0°C |
Density | 1.385±0.06 g/cm³ |
Solubility in DMSO | >25 mg/mL |
Storage Stability | 3 months at -20°C (DMSO) |
The stereochemistry of (-)-sesamin, defined by its 1S,3aR,4S,6aR configuration, influences its biochemical interactions, particularly its inhibition of enzymes such as cytochrome P450 4F2 (CYP4F2) .
Pharmacological Activities and Mechanisms of Action
Antioxidant Effects
(-)-Sesamin mitigates oxidative stress by scavenging reactive oxygen species (ROS) and reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation . In hepatic cells, it upregulates glutathione peroxidase and superoxide dismutase, enhancing endogenous antioxidant defenses . This activity is critical in attenuating oxidative damage linked to chronic diseases such as atherosclerosis and diabetes .
Anti-Inflammatory Properties
The compound suppresses pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), by inhibiting nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . A clinical trial involving 44 rheumatoid arthritis patients demonstrated that 200 mg/day of sesamin for six weeks significantly reduced serum levels of hyaluronidase (by 18%), matrix metalloproteinase-3 (by 22%), and cyclooxygenase-2 (by 27%) compared to placebo .
Anticancer Activity
(-)-Sesamin induces apoptosis in cancer cells via caspase-3 activation and p53 phosphorylation while inhibiting PI3K/AKT survival signaling . In breast cancer models, it downregulates Bcl-2 and upregulates Bax, shifting the balance toward programmed cell death . Additionally, it enhances the efficacy of chemotherapeutic agents by modulating multidrug resistance proteins .
Antihypertensive Effects
(-)-Sesamin lowers blood pressure by inhibiting CYP4F2, an enzyme responsible for synthesizing 20-hydroxyeicosatetraenoic acid (20-HETE), a vasoconstrictor . In vitro studies reveal a half-maximal inhibitory concentration () of 0.381 µM and a maximal inactivation rate constant () of 0.354 min⁻¹ for CYP4F2 .
Lipid Regulation
The compound reduces serum triglycerides by 37% and increases high-density lipoprotein (HDL) by 21% in streptozotocin-induced diabetic rats . It also inhibits Δ5-desaturase, altering the synthesis of polyunsaturated fatty acids .
Clinical Applications and Human Studies
Diabetes Management
In a rodent model of type 2 diabetes, (-)-sesamin (50 mg/kg/day) decreased alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels by 110% and 54%, respectively, compared to untreated controls . These findings suggest hepatoprotective effects alongside glycemic control.
Rheumatoid Arthritis
A triple-blind, placebo-controlled trial reported that sesamin supplementation (200 mg/day) reduced hs-CRP by 15%, TNF-α by 19%, and IL-6 by 12% in women with rheumatoid arthritis . These changes correlated with improved clinical indices, including joint swelling and pain scores .
Future Directions
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Clinical Trials: Large-scale human studies to validate antihypertensive and antidiabetic effects.
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Drug Interactions: Investigation of CYP4F2-mediated interactions with pharmaceuticals such as fingolimod .
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Formulation Optimization: Development of nanoemulsions or liposomes to enhance bioavailability.
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